molecular formula C19H14N4O B12919711 5-(2-Amino-6-phenylpyrimidin-4(3H)-ylidene)quinolin-8(5H)-one CAS No. 833488-12-3

5-(2-Amino-6-phenylpyrimidin-4(3H)-ylidene)quinolin-8(5H)-one

Cat. No.: B12919711
CAS No.: 833488-12-3
M. Wt: 314.3 g/mol
InChI Key: QTPVSMFKUSIORT-UHFFFAOYSA-N
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Description

5-(2-Amino-6-phenylpyrimidin-4-yl)quinolin-8-ol is a heterocyclic compound that combines a quinoline and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-6-phenylpyrimidin-4-yl)quinolin-8-ol typically involves multi-step reactions. One common method includes the condensation of 2-amino-6-phenylpyrimidine with 8-hydroxyquinoline under specific conditions. The reaction may involve the use of catalysts such as palladium or copper, and solvents like ethanol or dimethylformamide. The reaction conditions often require heating and stirring to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(2-Amino-6-phenylpyrimidin-4-yl)quinolin-8-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated derivatives .

Scientific Research Applications

5-(2-Amino-6-phenylpyrimidin-4-yl)quinolin-8-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Amino-6-phenylpyrimidin-4-yl)quinolin-8-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other proteins critical for cancer cell proliferation. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Amino-6-phenylpyrimidin-4-yl)quinolin-8-ol is unique due to its dual-ring structure, which provides a combination of properties from both quinoline and pyrimidine. This structural complexity allows for more diverse chemical reactivity and potential biological activity compared to simpler analogs .

Properties

CAS No.

833488-12-3

Molecular Formula

C19H14N4O

Molecular Weight

314.3 g/mol

IUPAC Name

5-(2-amino-6-phenylpyrimidin-4-yl)quinolin-8-ol

InChI

InChI=1S/C19H14N4O/c20-19-22-15(12-5-2-1-3-6-12)11-16(23-19)13-8-9-17(24)18-14(13)7-4-10-21-18/h1-11,24H,(H2,20,22,23)

InChI Key

QTPVSMFKUSIORT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=C4C=CC=NC4=C(C=C3)O

Origin of Product

United States

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